molecular formula C22H24N2O3S B2414367 N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide CAS No. 953972-32-2

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B2414367
CAS No.: 953972-32-2
M. Wt: 396.51
InChI Key: KIHJYPQPBGPRHZ-UHFFFAOYSA-N
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Description

Naphthalene sulfonamides are a class of compounds that have a naphthalene ring (a polycyclic aromatic hydrocarbon with two fused benzene rings) and a sulfonamide group (-SO2NH2). They have various applications in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of naphthalene sulfonamides is characterized by a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Naphthalene, a component of the compound you’re asking about, is known to undergo various reactions, including nitration, sulfonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its exact structure. For example, naphthalene has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ .

Scientific Research Applications

Fluorescent Probe in Protein Binding Studies

Naphthalene sulfonamide derivatives, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have been utilized as fluorescent probes in protein binding studies. Their unique spectral properties, which include strong fluorescence upon binding to proteins, allow for the indirect measurement of binding mechanisms in biological molecules. This approach is particularly useful for understanding the binding of complex molecules to proteins such as bovine serum albumin, providing insights into hydrophobic interaction mechanisms (Jun et al., 1971).

Synthesis and Structural Analysis

Sulfonamide derivatives, including those related to naphthalene-sulfonamides, have been synthesized and analyzed for their crystal structure and spectral properties. These compounds exhibit features like hydrogen bonding, which is crucial in understanding their chemical and physical properties. The synthesis and characterization of such compounds play a vital role in the development of new materials with potential applications in various fields (Danish et al., 2021).

Diagnostic Applications for Ion and Proton Detection

Certain naphthalene sulfonamide derivatives have been developed as diagnostics for the detection of ions and protons in solutions and polymers. These compounds exhibit significant changes in fluorescence intensity in response to environmental changes, making them useful as optical reporters. Their applications extend to studying the diffusion of ions in polymers and as diagnostics in various chemical processes (O'Connor et al., 2006).

Enzyme Inhibition Activity

Sulfonamide derivatives of dagenan chloride, including naphthalene-sulfonamide compounds, have been evaluated for their enzyme inhibition activity. Studies show that these molecules can inhibit enzymes like lipoxygenase and α-glucosidase, suggesting potential applications in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).

Nucleic Acid and Protein Synthesis Studies

Research has been conducted to understand the impact of certain sulfonamide derivatives on nucleic acid and protein synthesis. These studies are crucial for comprehending the molecular mechanisms of various substances on biological processes, which can lead to the development of targeted therapies and drugs (Lawson et al., 1970).

Solid-Contact Potentiometric Sensor Development

Naphthalene-sulfonamide derivatives have been used to develop solid-contact potentiometric sensors. These sensors, particularly for detecting lead (II) ions, are significant in environmental monitoring and in the analysis of various samples, including ayurvedic medicines. The development of such sensors contributes to advancements in analytical chemistry and environmental science (Kamal et al., 2015).

Photolysis Studies in Medicinal Chemistry

Studies on the photolysis of sulfonamide bonds in metal complexes provide valuable insights into the chemical behavior of these compounds under specific conditions. These findings are particularly relevant in medicinal chemistry, where understanding the stability and reactivity of compounds under light exposure is critical (Aoki et al., 2009).

PET Imaging Applications

Naphthalene-sulfonamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. The development of carbon-11 labeled compounds in this category could aid in the imaging of specific human receptors, enhancing the diagnostic capabilities of PET imaging in medical applications (Wang et al., 2008).

Mechanism of Action

While the specific mechanism of action for “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” is not known, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, preventing their growth .

Safety and Hazards

The safety and hazards associated with “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its exact structure and properties. For reference, naphthalene is classified as a flammable solid and is suspected of causing cancer .

Future Directions

The future directions for research on “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its biological activity and potential applications. For example, some naphthalene sulfonamides have shown promising activity against Leishmania tarentolae promastigotes , suggesting potential applications in the treatment of leishmaniasis.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-28(26,22-12-6-10-18-7-4-5-11-20(18)22)23-13-14-24-15-16-27-21(17-24)19-8-2-1-3-9-19/h1-12,21,23H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHJYPQPBGPRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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